molecular formula C9H8BrFO2 B12846113 4-(Bromomethyl)-3-fluorophenylacetic acid

4-(Bromomethyl)-3-fluorophenylacetic acid

Cat. No.: B12846113
M. Wt: 247.06 g/mol
InChI Key: CYRWHOXHWXBKHH-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3-fluorophenylacetic acid is an organic compound with the molecular formula C9H8BrFO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromomethyl group at the 4-position and a fluorine atom at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-3-fluorophenylacetic acid typically involves the bromination of 3-fluorophenylacetic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the benzylic position.

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)-3-fluorophenylacetic acid can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The benzylic bromide can be oxidized to the corresponding carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted phenylacetic acids.

    Oxidation: Formation of 3-fluorobenzoic acid or 3-fluorobenzaldehyde.

    Reduction: Formation of 3-fluorophenylacetic acid.

Scientific Research Applications

4-(Bromomethyl)-3-fluorophenylacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-3-fluorophenylacetic acid depends on its application. In medicinal chemistry, it may act as a prodrug or a pharmacophore, interacting with biological targets such as enzymes or receptors. The bromomethyl group can undergo nucleophilic substitution, forming covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological activity .

Comparison with Similar Compounds

Uniqueness: 4-(Bromomethyl)-3-fluorophenylacetic acid is unique due to the presence of both bromomethyl and fluorine substituents, which impart distinct electronic and steric properties

Properties

Molecular Formula

C9H8BrFO2

Molecular Weight

247.06 g/mol

IUPAC Name

2-[4-(bromomethyl)-3-fluorophenyl]acetic acid

InChI

InChI=1S/C9H8BrFO2/c10-5-7-2-1-6(3-8(7)11)4-9(12)13/h1-3H,4-5H2,(H,12,13)

InChI Key

CYRWHOXHWXBKHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)F)CBr

Origin of Product

United States

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